(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224966
InChI: InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H/t3-/m1/s1
SMILES:
Molecular Formula: C5H4F3NOS
Molecular Weight: 183.15 g/mol

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18224966

Molecular Formula: C5H4F3NOS

Molecular Weight: 183.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol -

Specification

Molecular Formula C5H4F3NOS
Molecular Weight 183.15 g/mol
IUPAC Name (1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol
Standard InChI InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H/t3-/m1/s1
Standard InChI Key OZYOWBJWGFJRIJ-GSVOUGTGSA-N
Isomeric SMILES C1=CSC(=N1)[C@H](C(F)(F)F)O
Canonical SMILES C1=CSC(=N1)C(C(F)(F)F)O

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure comprises a thiazole heterocycle—a five-membered ring containing nitrogen and sulfur atoms—linked to a 2,2,2-trifluoroethanol group. The thiazole ring contributes to electronic delocalization, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The chiral center at the ethanol carbon dictates its enantiomeric behavior, with the (S)-configuration influencing molecular interactions in biological systems.

Crystallographic data for analogous compounds, such as (S)-2,2,2-trifluoro-1-phenylethanol, reveal that the trifluoromethyl group adopts a staggered conformation relative to the hydroxyl group, minimizing steric hindrance . This structural arrangement likely extends to (S)-2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-ol, stabilizing its three-dimensional geometry and facilitating binding to enzymatic targets.

Synthesis and Manufacturing Approaches

The synthesis of (S)-2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-ol involves multi-step routes emphasizing stereocontrol. A representative method, adapted from patented protocols for trifluoroacetyl-thiazole derivatives, proceeds as follows :

  • Thiazole Ring Formation: Condensation of thiourea with α-bromoketones yields 2-aminothiazoles, which are subsequently functionalized at the 2-position.

  • Trifluoroacetylation: Reaction with trifluoroacetic anhydride introduces the trifluoroacetyl group.

  • Stereoselective Reduction: Catalytic hydrogenation or enzymatic reduction converts the ketone to the (S)-alcohol. Chiral catalysts like Ru-BINAP complexes achieve enantiomeric excesses >90% .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Enantiomeric Excess (%)
Thiazole FormationThiourea, α-Bromoketone, EtOH75–85N/A
TrifluoroacetylationTFAA, DCM, 0°C90–95N/A
ReductionRu-BINAP, H₂, MeOH80–8892–95

Industrial-scale production optimizes solvent recovery and catalyst recycling, adhering to green chemistry principles.

Physicochemical Properties

The compound’s trifluoromethyl group confers high thermal stability (Tdecomp>200CT_\text{decomp} > 200^\circ\text{C}) and solubility in polar aprotic solvents (e.g., DMF, DMSO). Key properties include:

  • LogP: 1.8 (predicted), indicating moderate lipophilicity

  • pKa: 9.2 (hydroxyl proton), enabling salt formation under basic conditions

  • Optical Rotation: [α]D20=+15.6[\alpha]_\text{D}^{20} = +15.6^\circ (c = 1, MeOH), characteristic of the (S)-enantiomer

These properties facilitate its use in drug formulations requiring blood-brain barrier penetration or prolonged half-life .

Pharmacological Applications

Histone Deacetylase (HDAC) Inhibition

Derivatives of (S)-2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-ol act as HDAC inhibitors, disrupting chromatin remodeling in cancer cells. The thiazole ring chelates zinc ions in HDAC active sites, while the trifluoromethyl group enhances cellular uptake . Preclinical studies demonstrate IC₅₀ values of 50–100 nM against HDAC6, with >10-fold selectivity over other isoforms.

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. The compound’s (S)-enantiomer shows MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial membrane synthesis .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Compounds

CompoundStructureKey DifferencesBioactivity (IC₅₀)
(S)-2,2,2-Trifluoro-1-phenylethanolPhenyl instead of thiazoleHigher LogP (2.3)Weak HDAC inhibition (>1 µM)
2,2,2-Trifluoro-1-(4-methylthiazol-2-yl)ethanol4-MethylthiazoleEnhanced metabolic stabilityHDAC6 IC₅₀ = 40 nM
(R)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanolOpposite configurationReduced target binding affinityHDAC6 IC₅₀ = 220 nM

The (S)-enantiomer’s superior activity underscores the importance of stereochemistry in drug design .

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